molecular formula C14H15O4P B14386082 (1-Phenoxy-1-phenylethyl)phosphonic acid CAS No. 89561-60-4

(1-Phenoxy-1-phenylethyl)phosphonic acid

Cat. No.: B14386082
CAS No.: 89561-60-4
M. Wt: 278.24 g/mol
InChI Key: SYFGFNJKPKQVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenoxy-1-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenoxy and phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenoxy-1-phenylethyl)phosphonic acid typically involves the reaction of phenol with phenylethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: (1-Phenoxy-1-phenylethyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The phenoxy and phenylethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phenoxy and phenylethyl compounds.

Scientific Research Applications

(1-Phenoxy-1-phenylethyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Phenoxy-1-phenylethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The phenoxy and phenylethyl groups contribute to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

  • Phenylphosphonic acid
  • Phenoxyacetic acid
  • Phenylethylamine

Comparison: (1-Phenoxy-1-phenylethyl)phosphonic acid is unique due to the presence of both phenoxy and phenylethyl groups attached to the phosphonic acid moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, phenylphosphonic acid lacks the phenoxy group, while phenoxyacetic acid does not have the phenylethyl group. Phenylethylamine, on the other hand, lacks the phosphonic acid group. These differences make this compound a versatile compound with unique applications in various fields.

Properties

CAS No.

89561-60-4

Molecular Formula

C14H15O4P

Molecular Weight

278.24 g/mol

IUPAC Name

(1-phenoxy-1-phenylethyl)phosphonic acid

InChI

InChI=1S/C14H15O4P/c1-14(19(15,16)17,12-8-4-2-5-9-12)18-13-10-6-3-7-11-13/h2-11H,1H3,(H2,15,16,17)

InChI Key

SYFGFNJKPKQVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(OC2=CC=CC=C2)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.